molecular formula C12H8N2O B8026552 6-Phenylfuro[2,3-b]pyrazine CAS No. 66479-90-1

6-Phenylfuro[2,3-b]pyrazine

Cat. No.: B8026552
CAS No.: 66479-90-1
M. Wt: 196.20 g/mol
InChI Key: FSEDFAYOEWWTBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylfuro[2,3-b]pyrazine is a heterocyclic compound that contains both furan and pyrazine rings fused together with a phenyl group attached to the furan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenylfuro[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-aminopyrazine with phenylacetylene under palladium-catalyzed conditions, followed by cyclization to form the furo[2,3-b]pyrazine ring system .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

6-Phenylfuro[2,3-b]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted derivatives of this compound, which can be further functionalized for specific applications .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-Phenylfuro[2,3-b]pyrazine in biological systems involves its interaction with specific molecular targets such as kinases. The compound can inhibit kinase activity by binding to the active site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Phenylfuro[2,3-b]pyrazine is unique due to its specific ring fusion and the presence of a phenyl group, which imparts distinct electronic and steric properties.

Properties

IUPAC Name

6-phenylfuro[2,3-b]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O/c1-2-4-9(5-3-1)11-8-10-12(15-11)14-7-6-13-10/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSEDFAYOEWWTBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=NC=CN=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70496991
Record name 6-Phenylfuro[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66479-90-1
Record name 6-Phenylfuro[2,3-b]pyrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70496991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenylfuro[2,3-b]pyrazine
Reactant of Route 2
Reactant of Route 2
6-Phenylfuro[2,3-b]pyrazine
Reactant of Route 3
Reactant of Route 3
6-Phenylfuro[2,3-b]pyrazine
Reactant of Route 4
Reactant of Route 4
6-Phenylfuro[2,3-b]pyrazine
Reactant of Route 5
6-Phenylfuro[2,3-b]pyrazine
Reactant of Route 6
6-Phenylfuro[2,3-b]pyrazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.